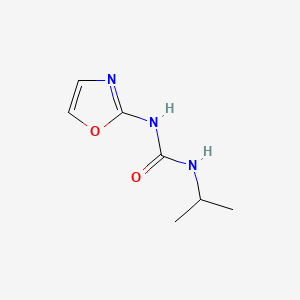
Benzyldimethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)ammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyldimethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)ammonium bromide is a quaternary ammonium compound with the molecular formula C22H36NO.Br and a molecular weight of 410.4313 . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyldimethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)ammonium bromide typically involves the quaternization of benzyldimethylamine with a suitable alkylating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s quality and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyldimethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)ammonium bromide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions typically yield new quaternary ammonium compounds, while oxidation or reduction reactions can produce various oxidized or reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
Benzyldimethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)ammonium bromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzyldimethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)ammonium bromide involves its interaction with cellular membranes. As a quaternary ammonium compound, it can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death . In medical applications, it acts as an atypical calcium antagonist, inhibiting calcium influx in smooth muscle cells and thereby reducing muscle contractions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzethonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Pinaverium Bromide: Used as an antispasmodic agent in the treatment of irritable bowel syndrome.
Uniqueness
Benzyldimethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)ammonium bromide is unique due to its specific molecular structure, which imparts distinct physicochemical properties and biological activities. Its combination of antimicrobial and antispasmodic effects makes it particularly valuable in both medical and industrial applications .
Eigenschaften
CAS-Nummer |
35690-05-2 |
|---|---|
Molekularformel |
C22H36BrNO |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
benzyl-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C22H36NO.BrH/c1-22(2)20-11-10-19(21(22)16-20)12-14-24-15-13-23(3,4)17-18-8-6-5-7-9-18;/h5-9,19-21H,10-17H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BYVXYEQOFCJKRP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(C2CCC(C1C2)CCOCC[N+](C)(C)CC3=CC=CC=C3)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


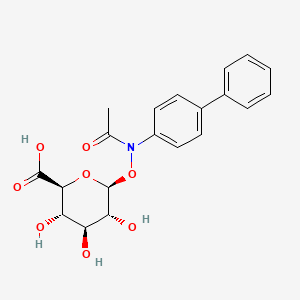

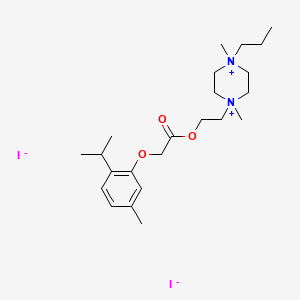
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683502.png)
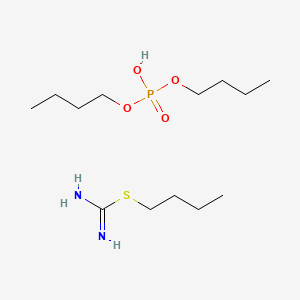
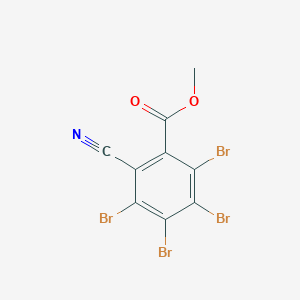
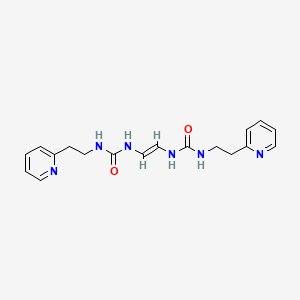
![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)
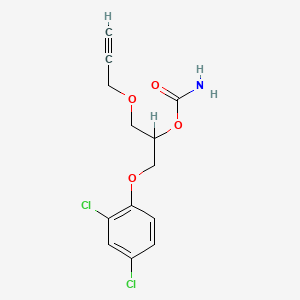

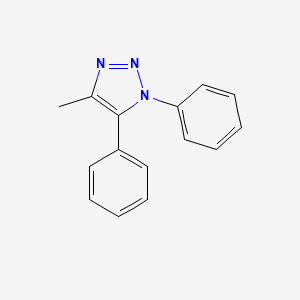
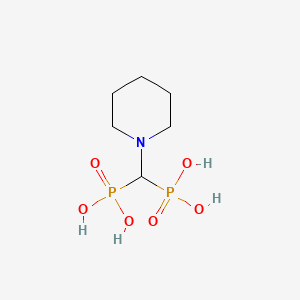
![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)
